electronic properties and oxidation states of [Ir(cod)Cl]2
electronic properties and oxidation states of [Ir(cod)Cl]2
Electronic Properties, Oxidation States, and Protocols for [Ir(cod)Cl]₂: A Comprehensive Technical Guide
Executive Summary
Bis(1,5-cyclooctadiene)diiridium(I) dichloride, commonly denoted as [Ir(cod)Cl]₂, is a cornerstone organometallic precursor utilized extensively in homogeneous catalysis, C–H activation, and advanced electrocatalysis. As a coordinatively unsaturated, low-valent iridium complex, its unique electronic architecture allows it to act as a highly reactive platform for ligand exchange and oxidative addition. This whitepaper provides an in-depth analysis of the electronic properties, oxidation states, and electrochemical behavior of [Ir(cod)Cl]₂, alongside field-proven, self-validating protocols for its synthesis and experimental application.
Electronic Structure and Oxidation States
The Iridium(I) d8 Metal Center
In [Ir(cod)Cl]₂, the iridium centers exist in a +1 oxidation state, possessing a d8 electronic configuration. The complex adopts a dinuclear structure featuring two square-planar Ir(I) centers bridged by chloride ligands[1]. The 1,5-cyclooctadiene (COD) ligand acts as a bidentate η4 -diene, stabilizing the electron-rich metal center through a synergistic combination of σ -donation from the alkene π -orbitals and π -backbonding from the filled iridium d -orbitals into the empty π∗ antibonding orbitals of the diene.
This d8 square-planar geometry is intrinsically coordinatively unsaturated. Upon cleavage of the chloride bridge by strongly coordinating ligands (e.g., phosphines, N-heterocyclic carbenes), the resulting monomeric species possesses a vacant coordination site, making it highly susceptible to oxidative addition[2].
X-Ray Induced Electronic Alterations
Understanding the electronic stability of [Ir(cod)Cl]₂ is critical when subjecting the complex to high-energy characterization techniques like X-ray Photoelectron Spectroscopy (XPS) or X-ray Diffraction (XRD). Density Functional Theory (DFT) calculations coupled with XPS have demonstrated that X-ray irradiation induces significant charge depletion at the heavy metal center[3]. The projected density of states (PDOS) reveals that as photoelectrons are ejected, the formal charge of the iridium center increases, leading to the eventual labilization and homolytic cleavage of the Ir–Cl bonds[4][5].
Oxidation State Flexibility
The catalytic versatility of iridium stems from its ability to easily transition between multiple oxidation states. While Ir(I) serves as the resting state or precursor, the metal frequently cycles through Ir(III) during catalysis, and can even access high-valent Ir(IV) and Ir(V) states under specific electrochemical conditions[6].
Table 1: Oxidation States and Electronic Configurations of Iridium in Catalysis
| Oxidation State | Electronic Configuration | Typical Geometry | Role in Catalytic Cycle |
| Ir(I) | d8 | Square Planar | Precursor, resting state, primed for oxidative addition. |
| Ir(III) | d6 | Octahedral | Stable intermediate post-oxidative addition (e.g., hydrides). |
| Ir(IV) | d5 | Octahedral | High-valent intermediate in electrocatalytic Oxygen Evolution (OER). |
| Ir(V) | d4 | Octahedral / Sq. Pyramidal | Transient highly oxidized species (e.g., with porphyrins/nitrido ligands). |
Synthesis Methodology of [Ir(cod)Cl]₂
The synthesis of [Ir(cod)Cl]₂ requires the precise reduction of an Ir(III) or Ir(IV) precursor in the presence of the COD ligand. The following protocol is a highly optimized, single-step procedure based on the modified Winkhaus and Singer method, prioritizing high yield and phase purity[7].
Causality of Experimental Design
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Reagent Choice: IrCl₃·nH₂O is highly stable but catalytically inactive for organic transformations; it must be reduced to Ir(I).
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Solvent/Reductant: Isopropanol serves a dual purpose. It acts as a solvent and a mild reducing agent. The secondary alcohol is oxidized to acetone, providing the exact two electrons necessary to reduce Ir(III) to Ir(I).
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Atmosphere: Argon or Nitrogen is critical. The resulting Ir(I) species is highly electron-rich and prone to rapid, irreversible oxidation by atmospheric O₂.
Step-by-Step Protocol
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Preparation: In a Schlenk flask purged with Argon, dissolve 10.0 g of IrCl₃·nH₂O in 150 mL of deoxygenated, distilled water.
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Addition: Sequentially add 312 mL of anhydrous isopropanol and 55 mL of 1,5-cyclooctadiene (COD) to the dark brown aqueous solution.
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Reflux: Heat the biphasic mixture to a vigorous reflux (approx. 85°C) under continuous stirring for 18–19 hours.
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Self-Validation Checkpoint 1 (Colorimetric): Monitor the reaction visually. The successful reduction and coordination of COD is indicated by a distinct color shift from dark brown to an intense, vibrant red[7].
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Precipitation: Concentrate the solution under reduced pressure to approximately 50% of its original volume, then cool the flask to room temperature, and subsequently to 0°C in an ice bath.
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Self-Validation Checkpoint 2 (Crystallization): Shiny, brick-red crystals of [Ir(cod)Cl]₂ will precipitate from the solution.
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Isolation: Isolate the product via Schlenk filtration. Wash the crystals with cold methanol (3 × 20 mL) to remove organic impurities and unreacted COD without dissolving the product. Dry under high vacuum.
Caption: Workflow for the synthesis of[Ir(cod)Cl]₂ highlighting the reductive coordination process.
Electrochemical Profiling and High-Valent Access
The electronic properties of [Ir(cod)Cl]₂ derivatives are frequently profiled using Cyclic Voltammetry (CV). CV probes the electronic communication between the metal center and its ligand sphere, determining the thermodynamic feasibility of accessing high-valent states.
Ligand-Dependent Redox Behavior
When[Ir(cod)Cl]₂ is reacted with strong σ -donating ligands like N-Heterocyclic Carbenes (NHCs), the electron density at the Ir center increases. This lowers the oxidation potential, making the extraction of an electron easier. However, CV studies reveal that the resulting Ir(II/III) species often undergo rapid chemical degradation (indicated by irreversible oxidation peaks) unless sterically protected by bulky wingtip groups[8][9].
Conversely, when Ir is coordinated within a rigid, highly conjugated macrocycle like a porphyrin, the metal can support highly oxidized states. For example, μ -nitrido Ir-porphyrin complexes exhibit fully reversible oxidation couples, validating the stabilization of the Ir(IV) and Ir(V) states[6]. Furthermore, submonolayer IrOₓ derived directly from [Ir(cod)Cl]₂ on conductive metal oxides demonstrates extreme stability under highly anodic potentials, acting as a premier electrocatalyst for the Oxygen Evolution Reaction (OER)[10].
Table 2: Electrochemical Redox Potentials of Selected [Ir(cod)Cl]₂-Derived Complexes
| Complex Type | Ligand Environment | Redox Process | Potential (V) / Ref. Electrode | Reversibility |
| Ir-NHC-Ferrocenyl | N-Heterocyclic Carbene | Ir(I) → Ir(II/III) | +0.90 V to +1.36 V vs SCE | Irreversible (Ir-centered) |
| Ir-Porphyrin | Tetraphenylporphyrin ( μ -N) | Ir(III) → Ir(IV) | +0.44 V vs Fc⁺/Fc | Reversible |
| IrOₓ (Submonolayer) | Oxygen/Conductive Oxide | Ir(IV) → Ir(V) | > 1.40 V vs RHE (OER onset) | Catalytic |
Mechanistic Pathways in Catalysis: Oxidative Addition
The fundamental reactivity of [Ir(cod)Cl]₂ is governed by its propensity to undergo oxidative addition. Because the Ir(I) center is d8 and coordinatively unsaturated (once the dimer is cleaved into a monomer), it readily inserts into non-polar σ -bonds (e.g., H–H, C–H, Si–H)[2][11].
Causality of the Catalytic Cycle
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Dimer Cleavage: The catalytic cycle initiates with the introduction of a Lewis basic ligand (L), which cleaves the chloride bridges of[Ir(cod)Cl]₂, forming a highly reactive, 14- or 16-electron monomeric Ir(I) species.
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Oxidative Addition: The substrate (A–B) interacts with the filled dz2 orbital of the Ir(I) center. The metal donates two electrons into the σ∗ antibonding orbital of the A–B bond, causing homolytic cleavage.
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Rehybridization: The metal center is formally oxidized from Ir(I) to Ir(III), and its geometry rehybridizes from square planar to octahedral ( d6 ), achieving a stable 18-electron configuration.
Caption: Mechanistic pathway of Ir(I) to Ir(III) oxidative addition and subsequent catalytic turnover.
References
Sources
- 1. Ir 93: [IrCl(cod)]2 | CAS 12112 67 3 | Johnson Matthey [matthey.com]
- 2. Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY02147G [pubs.rsc.org]
- 3. Structural and Electronic Effects of X-ray Irradiation on Prototypical [M(COD)Cl]2 Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simulation of radiation damage on [M(COD)Cl] 2 using density functional theory - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP03310A [pubs.rsc.org]
- 6. Iridium porphyrin complexes with μ-nitrido, hydroxo, hydrosulfido and alkynyl ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US6399804B2 - Method for producing [Ir(cod)Cl]2 - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. escholarship.org [escholarship.org]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
